molecular formula C12H10N4 B078368 Nicotinaldehyde (3-pyridylmethylene)hydrazone CAS No. 13362-77-1

Nicotinaldehyde (3-pyridylmethylene)hydrazone

Cat. No. B078368
CAS RN: 13362-77-1
M. Wt: 210.23 g/mol
InChI Key: OOXNKQISMJMZRH-UHFFFAOYSA-N
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Description

Nicotinaldehyde (3-pyridylmethylene)hydrazone, also known as 3-pyridylmethylenehydrazone, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used for a wide range of applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis of Bioactive Compounds

Nicotinaldehyde derivatives have been extensively studied for their potential in synthesizing bioactive compounds. For instance, hydrazones derived from nicotinaldehyde are precursors in the synthesis of 1,3,4-oxadiazoles, known for their diverse biological activities such as antibacterial, anticancer, and anti-inflammatory properties (Daoud et al., 2009). This synthesis process involves the cyclization of hydrazones with lead oxide, highlighting the versatility of nicotinaldehyde derivatives in medicinal chemistry.

Material Science Applications

In materials science, nicotinaldehyde derivatives have been utilized in the development of fluorescent "turn on" chemo-sensors for metal ions. For example, salicylaldehyde-based hydrazones exhibit enhanced emission upon the addition of Al3+, making them valuable for monitoring aluminum ions in various environments, including living cells (Rahman et al., 2017). Such sensors are crucial for studying biological processes and environmental monitoring.

Antimicrobial Activity

Nicotinaldehyde hydrazones have shown promising antimicrobial activity. Isonicotinoyl and nicotinoyl hydrazones bearing a pyridine moiety synthesized through simple condensation reactions have been screened for antibacterial activities, demonstrating significant effects against common pathogens such as Staphylococcus aureus and Escherichia coli (Moksharagni et al., 2015). The presence of substituent groups on the azomethine carbon atom, particularly a methyl group, enhances their antibacterial activity, indicating the potential of these compounds in developing new antibiotics.

Insecticidal Applications

The synthesis of nicotinaldehyde derivatives has also been explored for insecticidal applications. Nicotinic acid derivatives synthesized from nicotinaldehyde have exhibited significant insecticidal activities against pests such as the Green peach aphid and American bollworm (Deshmukh et al., 2012). This opens avenues for the development of environmentally friendly pest control agents.

Corrosion Inhibition

Moreover, nicotinaldehyde hydrazones have been investigated as corrosion inhibitors for metals in acidic solutions, exhibiting good inhibition efficiency and acting as mixed-type inhibitors with a predominating cathodic character (Singh et al., 2017). Such compounds are vital for extending the lifespan of metal structures and components in industrial settings.

properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-3-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNKQISMJMZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190467
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13362-77-1
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13362-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinaldehyde (3-pyridylmethylene)hydrazone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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